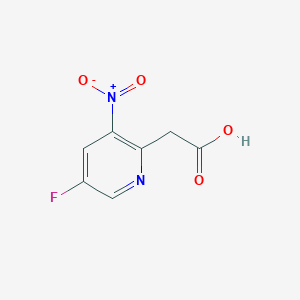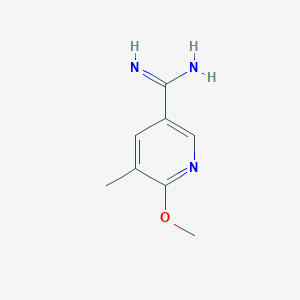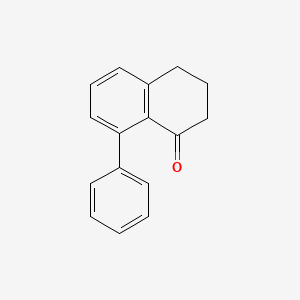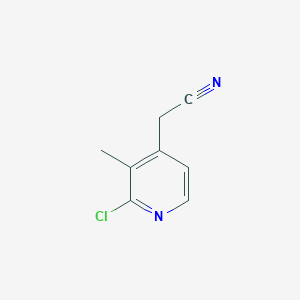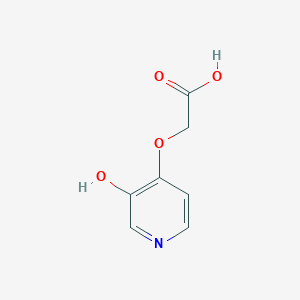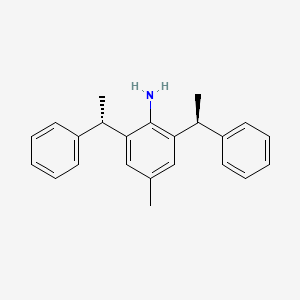![molecular formula C20H27NO5 B12954556 Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate, with the chemical formula C26H26N2O2S, is a fascinating compound that combines structural elements from various chemical classes. Let’s break it down:
Cis-Tert-Butyl: Refers to the tert-butyl group (t-Bu) in a cis configuration.
2-(2-(Benzyloxy)-2-Oxoethyl): Contains a benzyloxy group (CHCHO) attached to a ketone (C=O) via an ethyl linker.
Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate: Combines a tetrahydrofuran ring (furo[2,3-c]) fused with a pyrrole ring, bearing a carboxylate group (COO).
Métodos De Preparación
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on industrial production methods, researchers typically achieve its synthesis through multistep reactions. Some key steps include:
Ketone Formation: Start by synthesizing the ketone precursor, possibly via an oxidation reaction.
Benzyloxylation: Introduce the benzyloxy group using benzyl chloride or a similar reagent.
Ring Formation: Construct the tetrahydrofuran and pyrrole rings, followed by carboxylation.
Análisis De Reacciones Químicas
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate can participate in various reactions:
Oxidation: It may undergo oxidation at the ketone group.
Reduction: Reduction of the ketone or carboxylate could occur.
Substitution: The benzyloxy group is susceptible to substitution reactions.
Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various acids or bases.
Major Products: These reactions yield derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Evaluated for pharmacological effects.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, its unique combination of structural features sets it apart. Researchers often compare it to related heterocyclic compounds.
Propiedades
Fórmula molecular |
C20H27NO5 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
tert-butyl (3aR,6aR)-2-(2-oxo-2-phenylmethoxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H27NO5/c1-20(2,3)26-19(23)21-11-15-9-16(25-17(15)12-21)10-18(22)24-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t15-,16?,17+/m1/s1 |
Clave InChI |
BRZWZXRIFUSUPE-SKQWJGTPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
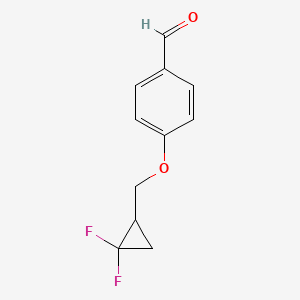
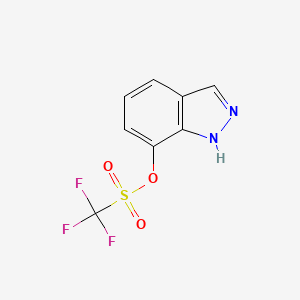
![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
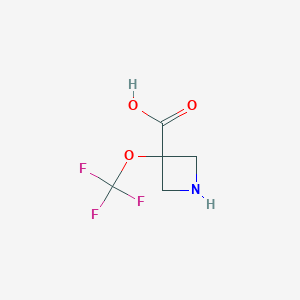
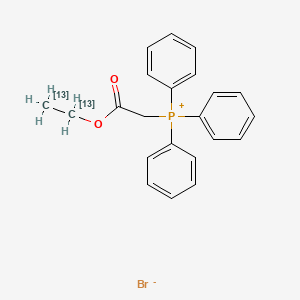
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)
